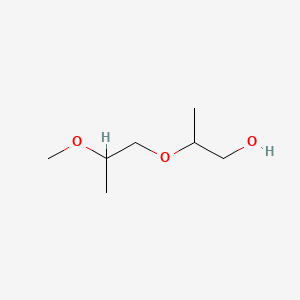
Cuprate, tetrachloro-, dipotassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tetrachloridocuprate(II), also known as Potassium tetrachlorocuprate, potassium copper (II) tetrachloride, dipotassium cupric chloride, is a salt with the chemical formula K2CuCl4 . It is often found as the dihydrate K2CuCl4·2H2O, which is a brilliant greenish-blue crystalline solid . This form also occurs naturally as the rare mineral mitscherlichite .
Synthesis Analysis
The dihydrate form of this compound can be obtained by slow evaporation of a solution of potassium chloride (KCl) and copper (II) chloride (CuCl2) in a 2:1 molar ratio . It also occurs rarely in nature near volcanic vents, e.g., in Mount Vesuvius, as the mineral mitscherlichite .Molecular Structure Analysis
The crystal structure of the dihydrate was partially determined in 1927 by Hendricks and Dickinson . The structure is tetragonal P42/mnm (136), Z=2, isostructural with ammonium tetrachoridocuprate (II) (NH4)2CuCl4·2H2O and rubidium tetrachoridocuprate (II) Rb2CuCl4·2H2O . Each copper atom is immediately surrounded by two oxygen atoms and four chlorine atoms forming a hydrated tetrachloridocuprate (II) anion .Chemical Reactions Analysis
Cuprates, including Potassium tetrachloridocuprate(II), are known to react with acid chlorides to form ketones . They are also useful nucleophiles for SN2 reactions, forming C-C bonds with primary alkyl halides and sulfonates .Physical and Chemical Properties Analysis
Potassium tetrachloridocuprate(II) is a greenish-blue crystalline solid with a molar mass of 319.585 g/mol for the dihydrate . It has a density of 2.416 g/cm3 at 25 °C for the dihydrate . The compound is non-flammable .Mechanism of Action
The mechanism of action of cuprates involves the effective repulsion energy between two electrons located at the same atomic site in the crystal divided by the electron kinetic energy . This suggests that materials exhibiting stronger electron-electron repulsion should sustain larger superconducting currents.
Safety and Hazards
According to the safety data sheet for a similar compound, Ammonium tetrachlorocuprate(II) dihydrate, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
The discovery of superconductivity in cuprates has been a major driving force of research in condensed matter physics over the past 35 years . Theoretical and experimental studies have provided an overall picture of the phase diagram, and some important parameters for the superconducting transition temperature Tc . Future research will likely focus on understanding the superconducting mechanisms of these compounds and finding materials with even higher superconducting transition temperatures .
Properties
CAS No. |
13877-24-2 |
|---|---|
Molecular Formula |
CuCl2·2KCl·2H2O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



